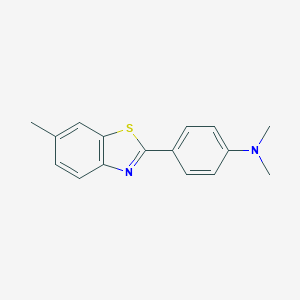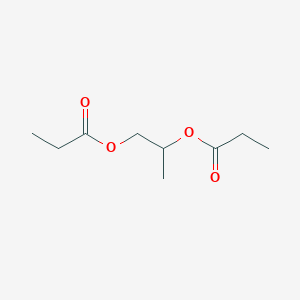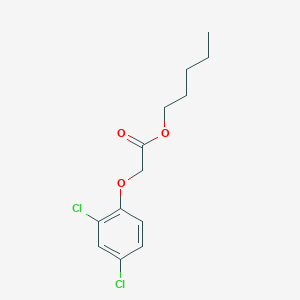
Pentyl (2,4-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl (2,4-dichlorophenoxy)acetate, commonly known as 2,4-DP pentyl ester, is a synthetic herbicide that is widely used in agriculture and horticulture. It is known for its selective action against broadleaf weeds and is considered a safer alternative to other herbicides.
Wirkmechanismus
Pentyl (2,4-dichlorophenoxy)acetate works by disrupting the growth and development of broadleaf weeds. It is absorbed by the leaves and transported to the meristematic tissue, where it interferes with cell division and elongation. This results in stunted growth, chlorosis, and eventually, death of the weed. The herbicide is selective for broadleaf weeds and does not affect grasses or other monocots.
Biochemische Und Physiologische Effekte
Pentyl (2,4-dichlorophenoxy)acetate affects the metabolism of the plant by inhibiting the synthesis of auxins, which are essential for cell division and elongation. This results in a buildup of toxic intermediates, leading to cell death and tissue necrosis. The herbicide also affects the photosynthetic machinery of the plant, leading to reduced chlorophyll content and impaired photosynthesis.
Vorteile Und Einschränkungen Für Laborexperimente
Pentyl (2,4-dichlorophenoxy)acetate has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other herbicides. It is also highly selective for broadleaf weeds, making it useful for studying the effects of herbicides on specific plant species. However, there are some limitations to its use. It has a short half-life in soil and water, which can make it difficult to study its fate and transport in environmental systems. Additionally, its mode of action is well understood, which can limit its usefulness for studying new herbicidal mechanisms.
Zukünftige Richtungen
There are several future directions for research on Pentyl (2,4-dichlorophenoxy)acetate. One area of interest is the development of new herbicides based on its structure. Researchers could explore modifications to the molecule to improve its efficacy and selectivity. Another direction is the investigation of its environmental fate and transport, particularly in soil and water systems. This could provide valuable information for the development of sustainable agricultural practices. Finally, there is a need for more research on the effects of Pentyl (2,4-dichlorophenoxy)acetate on non-target organisms, such as pollinators and soil microorganisms. This could help to identify potential risks associated with the use of this herbicide in agricultural systems.
Synthesemethoden
Pentyl (2,4-dichlorophenoxy)acetate is synthesized by esterification of 2,4-dichlorophenoxyacetic acid with pentanol in the presence of a catalyst. The reaction takes place under reflux conditions and yields the pentyl ester as a colorless liquid. The purity of the product can be improved by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Pentyl (2,4-dichlorophenoxy)acetate is commonly used in agricultural research to study the effects of herbicides on plant growth and development. It is also used in environmental research to investigate the fate and transport of herbicides in soil and water systems. Additionally, it has been used in pharmaceutical research as a starting material for the synthesis of new compounds with potential biological activity.
Eigenschaften
CAS-Nummer |
1917-92-6 |
|---|---|
Produktname |
Pentyl (2,4-dichlorophenoxy)acetate |
Molekularformel |
C13H16Cl2O3 |
Molekulargewicht |
291.17 g/mol |
IUPAC-Name |
pentyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H16Cl2O3/c1-2-3-4-7-17-13(16)9-18-12-6-5-10(14)8-11(12)15/h5-6,8H,2-4,7,9H2,1H3 |
InChI-Schlüssel |
VZCCHPAEDSPPDG-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Andere CAS-Nummern |
1917-92-6 |
Synonyme |
pentyl (2,4-dichlorophenoxy)acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



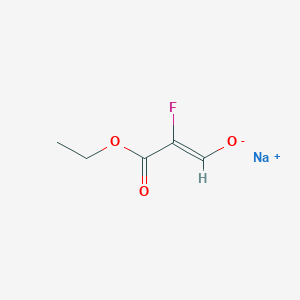
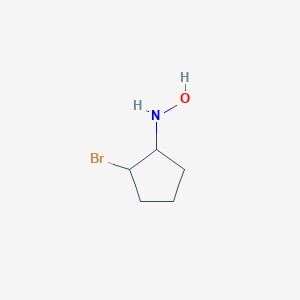
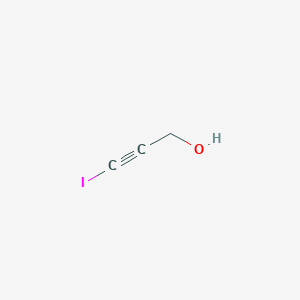
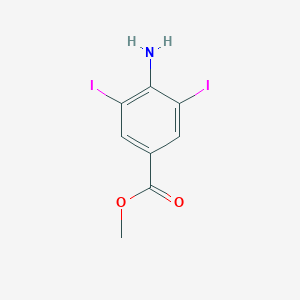
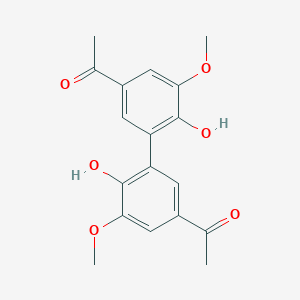
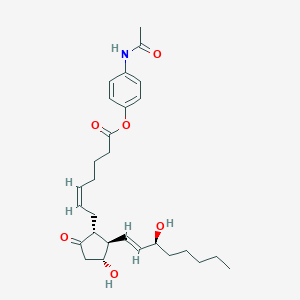
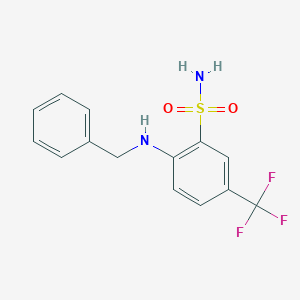
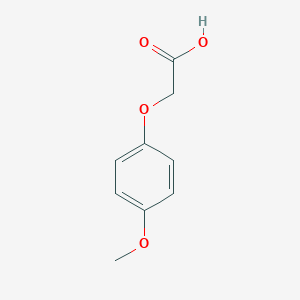
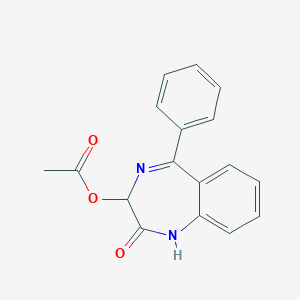
![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)
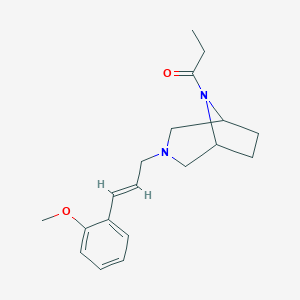
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)
